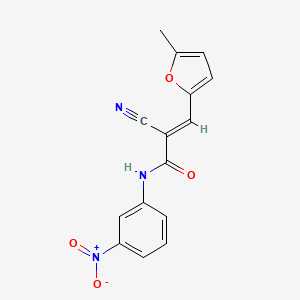

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-nitrophenyl)prop-2-enamide

Descripción

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-nitrophenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a conjugated α,β-unsaturated carbonyl system. The molecule comprises three key structural elements:

- Cyano group at the α-position, enhancing electrophilicity and enabling hydrogen-bonding interactions.

- 5-Methylfuran-2-yl substituent, contributing aromaticity and modulating electronic properties via the electron-donating methyl group.

This compound belongs to a class of acrylamides studied for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. Its stereochemistry (E-configuration) is critical for maintaining planarity and conjugation, which influence reactivity and binding affinity .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-10-5-6-14(22-10)7-11(9-16)15(19)17-12-3-2-4-13(8-12)18(20)21/h2-8H,1H3,(H,17,19)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKQBWCNKGSDFY-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(3-nitrophenyl)prop-2-enamide, also referred to by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory effects, cytotoxicity, and other pharmacological properties, supported by relevant case studies and research findings.

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.273 g/mol

- Purity : Typically around 95% .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, in vitro assays have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα. These findings suggest that the compound may modulate inflammatory pathways effectively .

Table 1: Summary of Anti-inflammatory Activity

| Compound Name | Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |

|---|---|---|---|

| JMPR-01 | 50 | 40 | 30 |

| JMPR-01 | 25 | 35 | 25 |

| (2E)-2-cyano... | TBD | TBD | TBD |

Note: TBD = To Be Determined

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar derivatives indicate that they exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is vital for therapeutic applications, as it minimizes adverse effects .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in inflammatory processes, such as COX-2 and iNOS. Molecular docking studies have suggested strong binding affinities to these targets, indicating that the compound may serve as a lead for further drug development .

Case Studies

- In Vivo Models : In an animal model of induced inflammation, administration of related compounds resulted in a significant reduction in paw edema and other inflammatory markers, supporting their potential use in treating inflammatory diseases.

- Clinical Relevance : The structural characteristics of (2E)-2-cyano derivatives have been linked to their biological activity, making them promising candidates for further investigation in clinical settings.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the acrylamide backbone but differ in substituents on the furan ring, aryl amide group, or additional functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Structural Analogues and Physicochemical Properties

Physicochemical and Spectroscopic Data

- IR Spectroscopy: Cyano group absorption ~2200 cm⁻¹; carbonyl (C=O) stretch ~1680 cm⁻¹ .

- NMR : α,β-unsaturated protons resonate at δ 7.5–8.5 ppm (¹H); furan carbons appear at δ 110–150 ppm (¹³C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.